8Br-ATP sodium salt

Descripción general

Descripción

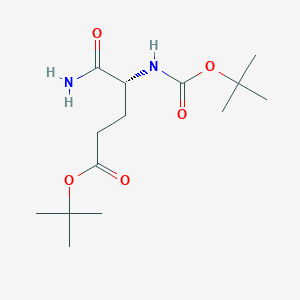

8-Br-ATP is an analogue of adenosine-5’-O-triphosphate (ATP) in which the hydrogen in position 8 of the nucleobase is replaced by bromine . It is an ATP analogue with a changed syn/anti ratio, used for receptor mapping studies and as a starting structure for 8-modified ATP derivatives .

Molecular Structure Analysis

The molecular formula of 8-Br-ATP sodium salt is C10H14BrN5NaO13P3. It is an analogue of ATP, with a bromine atom replacing a hydrogen atom in the 8th position of the nucleobase .

Physical and Chemical Properties Analysis

8-Br-ATP sodium salt has a molecular weight of 608.06 g/mol. It is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose .

Aplicaciones Científicas De Investigación

Plant Biology and Stress Response

In plant biology, 8Br-ATP sodium salt has been instrumental in elucidating the role of cGMP (cyclic guanosine monophosphate) in salt resistance pathways in Arabidopsis thaliana roots. The study by Li et al. (2011) showed that exogenous application of 8Br-cGMP, an analog of cGMP, could alleviate NaCl-induced injury in Arabidopsis roots by maintaining a lower Na+/K+ ratio and increasing the expression of the plasma membrane H+-ATPase gene. This indicates 8Br-ATP's relevance in studying the molecular mechanisms behind plant responses to abiotic stresses, such as salinity, and the potential to enhance crop resilience through modulation of cGMP-dependent pathways (Li et al., 2011).

Chemistry and Phase Separation

In the field of chemistry, especially concerning the study of aqueous two-phase systems (ATPS), 8Br-ATP analogs have contributed to understanding the effect of salts on phase separation. Shang et al. (2007) investigated the influence of various salts on the phase separation time in ATPS, consisting of mixed solutions of Gemini surfactant and sodium dodecyl sulfate (SDS). Their findings highlight the role of salts, including sodium-based salts, in modulating the phase behavior of surfactant systems, which is critical for applications in chemical separation processes and the formulation of specialized chemical products (Shang et al., 2007).

Materials Science

In materials science, specifically regarding the development of sodium-ion batteries (SIBs), this compound serves as a precursor for synthesizing advanced cathode materials. Nie et al. (2014) reported the preparation of Na3V2(PO4)3/nitrogen-decorated carbon hybrids using adenosine 5′-triphosphate disodium salt (ATP) as an environmentally friendly multifunctional source. This innovative approach led to the creation of cathode materials with improved performance, demonstrating this compound's utility in advancing energy storage technologies (Nie et al., 2014).

Biomedical Research

In biomedical research, the applications of this compound extend to understanding cellular processes and developing therapeutic strategies. For example, the study on the effects of a cyclic pentamethinium salt on cancer cell cytotoxicity by Krejcir et al. (2019) revealed that mitochondrial disintegration and metabolic collapse, induced by the compound, could serve as an effective approach to cancer treatment. This research underscores the potential of 8Br-ATP analogs in targeting mitochondrial functions for therapeutic purposes (Krejcir et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 8Br-ATP sodium salt is the cAMP-dependent protein kinase . This enzyme plays a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation .

Mode of Action

This compound interacts with its target by mimicking the natural substrate, ATP . It binds to the active site of the cAMP-dependent protein kinase, leading to its activation . This activation triggers a series of intracellular events, resulting in various physiological effects .

Biochemical Pathways

The activation of cAMP-dependent protein kinase by this compound affects several biochemical pathways. One of the most significant is the cAMP signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound has increased hydrolytical stability and membrane permeability compared to camp . This suggests that it may have a longer half-life and better bioavailability than its natural counterpart.

Result of Action

The activation of cAMP-dependent protein kinase by this compound can lead to a variety of molecular and cellular effects. For instance, it can inhibit M-CSF-dependent proliferation of macrophages and protect neutrophils against TNF-α-induced apoptosis . In cancer research, it has been shown to induce a proliferative response in an IL-3-dependent leukemic cell line and induce membrane depolarization in pancreatic cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, the efficacy and stability of this compound can be significantly affected by storage and handling conditions .

Análisis Bioquímico

Biochemical Properties

8-Bromoadenosine-5’-triphosphate sodium salt plays a significant role in various biochemical reactions. It is primarily used as an ATP analog to study ATP-binding sites on enzymes and receptors. The compound interacts with a variety of enzymes, proteins, and other biomolecules, including P2X purinoceptors, which are similar in reactivity to ATP . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby influencing their activity. For example, 8-Bromoadenosine-5’-triphosphate sodium salt has been used to map the ATP-binding site of type II calmodulin-dependent protein kinase .

Cellular Effects

The effects of 8-Bromoadenosine-5’-triphosphate sodium salt on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound acts as an agonist for P2X purinoceptors, leading to the activation of these receptors and subsequent cellular responses . Additionally, 8-Bromoadenosine-5’-triphosphate sodium salt can affect the activity of various kinases, thereby altering gene expression and metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, 8-Bromoadenosine-5’-triphosphate sodium salt exerts its effects through specific binding interactions with biomolecules. The bromine substitution at the 8th position of the adenine ring changes the syn/anti ratio of the molecule, which can affect its binding affinity and specificity . This compound can act as both an enzyme inhibitor and activator, depending on the context of its use. For instance, it has been shown to inhibit the activity of certain ATPases while activating others .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromoadenosine-5’-triphosphate sodium salt can change over time. The compound is most stable when stored as an aqueous solution at -20°C, but it can slowly decompose at ambient temperature . Long-term studies have shown that repeated freeze-thaw cycles can affect the stability and efficacy of the compound. Therefore, it is recommended to aliquot the solution to avoid degradation .

Dosage Effects in Animal Models

The effects of 8-Bromoadenosine-5’-triphosphate sodium salt vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of apoptosis . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

8-Bromoadenosine-5’-triphosphate sodium salt is involved in several metabolic pathways. It interacts with enzymes such as ATPases and kinases, influencing metabolic flux and metabolite levels . The compound can be incorporated into ATP-dependent reactions, thereby affecting the overall energy metabolism of the cell . Additionally, it can alter the phosphorylation state of various proteins, impacting cellular signaling and metabolic pathways .

Transport and Distribution

Within cells and tissues, 8-Bromoadenosine-5’-triphosphate sodium salt is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via nucleotide transporters and can accumulate in specific cellular compartments . Its distribution within the cell can affect its localization and activity, influencing the overall cellular response to the compound .

Subcellular Localization

The subcellular localization of 8-Bromoadenosine-5’-triphosphate sodium salt is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence ATP-dependent processes and cellular respiration . The precise localization of the compound can determine its efficacy in modulating cellular functions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8Br-ATP sodium salt involves the modification of adenosine triphosphate (ATP) by replacing one of the oxygen atoms in the phosphate group with a bromine atom. This can be achieved through a substitution reaction using a suitable brominating agent.", "Starting Materials": [ "Adenosine triphosphate (ATP)", "Brominating agent", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Dissolve ATP in water to form a clear solution", "Add a suitable brominating agent to the ATP solution and stir for a specific time period", "Neutralize the reaction mixture with sodium hydroxide to form a sodium salt", "Purify the product by precipitation or chromatography" ] } | |

Número CAS |

81035-56-5 |

Fórmula molecular |

C10H14BrN5NaO13P3 |

Peso molecular |

608.06 g/mol |

Nombre IUPAC |

sodium;(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |

InChI |

InChI=1S/C10H14BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q-1;+1/t3-,5-,6-,9-;/m1./s1 |

Clave InChI |

FFFZQIYILZCXKG-GWTDSMLYSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |

SMILES canónico |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1380562.png)

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)